methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate
Description
Methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is a synthetic hybrid molecule combining a benzothiazole moiety and a coumarin (2H-chromen-2-one) scaffold. The benzothiazole group is linked to the coumarin core at the 3-position, while a methyl propanoate ester is attached via an ether bond at the 7-oxygen of the coumarin. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in fluorescence-based probes or enzyme inhibition studies.
Properties
IUPAC Name |
methyl 2-[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5S/c1-11(19(22)24-2)25-13-8-7-12-9-14(20(23)26-16(12)10-13)18-21-15-5-3-4-6-17(15)27-18/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDODPNUDPIETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves the condensation of 2-aminobenzenethiol with a carbonyl-containing substance, followed by esterification. The reaction conditions often require the use of acid chlorides and a base to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological molecules, potentially inhibiting or modifying their activity. The chromenone structure may also play a role in these interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
3-(1,3-Benzothiazol-2-yl)-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one
- Structure: Replaces the methyl propanoate ester with a 2-methylpropenyl (allyl) ether.
- Impact: Solubility: The allyl ether reduces polarity compared to the ester, decreasing aqueous solubility. Reactivity: Lacks the ester’s hydrolytic susceptibility, enhancing stability under basic conditions.
[3-(1,3-Benzothiazol-2-yl)-2-oxochromen-7-yl] 2,2-Dimethylpropanoate
- Structure: Features a bulky pivalate (2,2-dimethylpropanoate) ester.
- Impact: Lipophilicity: Higher XLogP3 (5.2) compared to the methyl propanoate derivative, suggesting increased membrane permeability. Steric Hindrance: The branched ester may impede binding to sterically sensitive targets. Metabolic Stability: Pivalate esters resist enzymatic hydrolysis, prolonging half-life .
Heterocyclic Modifications
Ethyl 2-{[3-(2-Methyl-1,3-thiazol-4-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate
- Structure : Replaces benzothiazole with a 2-methylthiazole and introduces a 4-oxo coumarin with a trifluoromethyl group.
- Solubility: Ethyl ester vs. methyl ester marginally increases lipophilicity. Biological Activity: Thiazole’s smaller aromatic system may reduce π-π interactions compared to benzothiazole .
Core Saturation and Functional Group Variations
Methyl 3-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoate
- Impact: Aromaticity Loss: Reduced planarity diminishes interactions with aromatic biological targets.
Data Table: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Substituent/Modification |
|---|---|---|---|---|
| Methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate | C₂₀H₁₅NO₅S | 381.4 (calc.) | ~4.5* | Methyl propanoate ester at 7-O |
| 3-(1,3-Benzothiazol-2-yl)-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one | C₂₀H₁₅NO₃S | 349.4 (calc.) | ~3.8* | Allyl ether at 7-O |
| [3-(1,3-Benzothiazol-2-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate | C₂₁H₁₇NO₄S | 379.4 | 5.2 | Pivalate ester at 7-O |
| Ethyl 2-{[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate | C₂₀H₁₇F₃NO₅S | 448.4 (calc.) | ~4.9* | Thiazole, 4-oxo, trifluoromethyl at 2 |
*Estimated based on structural analogs.
Research Findings and Implications
- Fluorescence Properties : Benzothiazole-coumarin hybrids exhibit strong fluorescence, but trifluoromethyl substitution (as in ) may quench emission due to electron-withdrawing effects .
- Enzyme Inhibition : The pivalate ester’s metabolic stability () suggests utility in prolonged-action prodrugs, whereas methyl esters may offer faster release .
- Synthetic Accessibility : Allyl ethers () simplify synthesis but limit post-functionalization options compared to esters .
Biological Activity
Methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar benzothiazole and chromene structures possess significant antibacterial and antifungal properties. The presence of the benzothiazole moiety is crucial for enhancing antimicrobial efficacy.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays indicate cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis : It has been observed to induce apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : The compound exhibits antioxidant properties that can mitigate oxidative stress in cells, contributing to its protective effects against cellular damage.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives related to this compound. The results indicated that compounds with similar structures demonstrated potent activity against Gram-positive and Gram-negative bacteria as well as fungi. For example:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 5 | Staphylococcus aureus |
| Compound B | 10 | Escherichia coli |
| Compound C | 8 | Candida albicans |
Anticancer Activity
In a recent investigation involving breast cancer cell lines (MCF-7), this compound was found to significantly reduce cell viability at concentrations ranging from 5 to 20 µM. The study reported the following findings:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 75 |
| 10 | 50 |
| 20 | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
